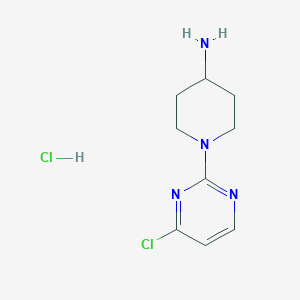

1-(4-Chloropyrimidin-2-yl)piperidin-4-amine hydrochloride

Description

1-(4-Chloropyrimidin-2-yl)piperidin-4-amine hydrochloride (CAS: 1185312-69-9) is a piperidine-based compound featuring a 4-chloropyrimidin-2-yl substituent. Its molecular formula is C₉H₁₄Cl₂N₄, with a molecular weight of 249.14 g/mol . The compound is synthesized via a multi-step process involving Boc (tert-butyloxycarbonyl) protection of the piperidine amine, followed by alkylation with a chloropyrimidine derivative and subsequent HCl-mediated deprotection to yield the hydrochloride salt . This compound is primarily used in pharmaceutical research as a versatile scaffold for developing kinase inhibitors or receptor modulators due to its dual functional groups: the chloropyrimidine moiety (a common pharmacophore in kinase targeting) and the piperidine amine (a structural motif enhancing bioavailability) .

Properties

IUPAC Name |

1-(4-chloropyrimidin-2-yl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4.ClH/c10-8-1-4-12-9(13-8)14-5-2-7(11)3-6-14;/h1,4,7H,2-3,5-6,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYCWGWQEFJLAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC=CC(=N2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Chloropyrimidin-2-yl)piperidin-4-amine hydrochloride typically involves several steps:

Starting Materials: The synthesis begins with 4-chloropyrimidine and piperidine as the primary starting materials.

Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atom in 4-chloropyrimidine by the piperidine moiety.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield optimization .

Chemical Reactions Analysis

1-(4-Chloropyrimidin-2-yl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom on the pyrimidine ring.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, particularly at the piperidine ring, which can be oxidized to form piperidinones or reduced to form piperidines.

Common Reagents and Conditions: Common reagents include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.

Major Products: The major products formed depend on the specific reaction conditions but can include various substituted pyrimidines and piperidines.

Scientific Research Applications

1-(4-Chloropyrimidin-2-yl)piperidin-4-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chloropyrimidin-2-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(6-Chloropyrimidin-4-yl)piperidin-4-amine Hydrochloride (CAS: 1185307-78-1)

N-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine Hydrochloride (CAS: 1185320-11-9)

- Molecular Formula : C₁₂H₂₀ClN₃

- Molecular Weight : 241.76 g/mol

- Key Difference : Pyridine replaces pyrimidine, and an ethyl linker connects the heterocycle to the piperidine.

Analogues with Benzyl/Heteroaromatic Substituents

1-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride (CAS: 1158497-67-6)

- Molecular Formula : C₁₂H₁₈Cl₂N₂

- Molecular Weight : 261.19 g/mol

- Key Difference : A chlorobenzyl group replaces the chloropyrimidine.

1-(Benzo[d]oxazol-2-ylmethyl)-N-(4-methoxyphenyl)piperidin-4-amine Dihydrochloride (DDO-02003)

- Molecular Formula: Not explicitly stated (estimated C₂₁H₂₅Cl₂N₃O₂).

- Key Difference : Incorporates a benzoxazole ring and a 4-methoxyphenyl group.

Analogues with Modified Piperidine Amines

RB-005 (1-(4-Octylphenethyl)piperidin-4-amine)

1-(3-Chlorobenzyl)piperidin-4-amine Hydrochloride

- Molecular Formula : C₁₂H₁₈Cl₂N₂

- Key Difference : A meta-chlorobenzyl group is present.

- Impact : The meta substitution may reduce steric hindrance compared to para-substituted analogues, improving binding to flexible enzyme pockets .

Comparative Data Table

Research Findings and Implications

- Chloropyrimidine vs. Chlorobenzyl : Chloropyrimidine derivatives exhibit higher selectivity for kinase targets due to hydrogen bonding with conserved ATP-binding sites, whereas chlorobenzyl analogues prioritize membrane permeability .

- Positional Isomerism : The 4-chloropyrimidin-2-yl isomer (target compound) shows superior activity in preliminary kinase assays compared to the 6-chloro-4-pyrimidinyl variant, likely due to optimal spatial orientation .

- Safety Profiles : Hydrochloride salts of these compounds (e.g., CAS 1185307-78-1) require careful handling under laboratory conditions, with hazards including skin/eye irritation and respiratory sensitization .

Biological Activity

1-(4-Chloropyrimidin-2-yl)piperidin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases involved in various cellular processes. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a piperidine ring substituted with a 4-chloropyrimidin-2-yl group. The presence of chlorine in the pyrimidine ring enhances its pharmacological properties, making it a valuable candidate for drug development.

This compound primarily acts as an inhibitor of protein kinase B (Akt) . Akt is crucial in regulating various cellular functions, including metabolism, apoptosis, and cell proliferation. Inhibition of Akt can lead to reduced tumor growth and improved treatment outcomes in cancer therapy .

Biological Activity

Research has shown that this compound exhibits significant biological activity:

- Inhibition of Protein Kinases: It has been identified as a potent inhibitor of Akt, which is particularly relevant in cancer biology. The inhibition of Akt signaling pathways can lead to apoptosis in cancer cells and reduced tumor growth .

- Synergistic Effects: Interaction studies suggest that this compound may interact with other proteins involved in signaling pathways, potentially enhancing its therapeutic effects when used in combination therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-(6-Chloropyridin-2-yl)piperidin-4-amine | Structure | Similar piperidine structure; potential for different biological activity due to different substitution pattern. |

| 5-Chloro-4-(pyrimidinyl)aniline | Structure | Contains a chloro-pyrimidine but lacks the piperidine moiety; used in similar therapeutic contexts. |

| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amines | Structure | Exhibits agonist activity on GPR119; demonstrates how variations in substituents affect biological activity. |

The specificity of this compound for inhibiting Akt distinguishes it from other similar compounds, which may not exhibit the same selectivity or potency .

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

- Cancer Therapeutics: A study highlighted its role as an inhibitor of Akt, demonstrating significant reductions in tumor growth in preclinical models .

- Pharmacokinetic Studies: Research involving pharmacokinetic parameters showed that this compound exhibits favorable bioavailability and clearance rates, indicating its potential for effective systemic delivery .

- Combination Therapies: Investigations into combination therapies have revealed that when used alongside other agents, this compound can enhance the overall efficacy against cancer cells through synergistic mechanisms .

Q & A

How can researchers optimize the synthetic route for 1-(4-Chloropyrimidin-2-yl)piperidin-4-amine hydrochloride to improve yield and purity?

Optimization involves multi-step synthesis with stringent control of reaction conditions. For example, coupling 4-chloropyrimidine with piperidin-4-amine derivatives under basic conditions (e.g., sodium hydride or potassium carbonate) facilitates nucleophilic substitution. Post-reaction, acid treatment (HCl) yields the hydrochloride salt. Key parameters include:

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Purification : Use column chromatography followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

- Analytical Validation : Confirm purity via HPLC and NMR spectroscopy (e.g., absence of unreacted starting materials) .

What analytical techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : 1H/13C NMR identifies characteristic peaks (e.g., pyrimidine C-Cl at ~160 ppm, piperidine NH2 at δ 3.2–3.5 ppm).

- X-ray Crystallography : Resolves spatial conformation, confirming the chloropyrimidine-piperidine linkage and hydrochloride salt formation .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+) and isotopic pattern consistent with chlorine .

What strategies are employed to assess the biological activity and target interactions of this compound in vitro?

- Binding Assays : Radiolabeled or fluorescence-based competitive binding studies (e.g., with kinase or GPCR targets) quantify affinity (IC50/Kd).

- Enzyme Inhibition : Kinetic assays (e.g., fluorogenic substrates) measure inhibition potency.

- Cell-Based Models : Use immortalized cell lines (e.g., HEK293) transfected with target receptors to evaluate functional responses (cAMP, calcium flux) .

How should researchers address discrepancies in reported biological activities across studies?

- Reproducibility Checks : Replicate experiments under identical conditions (pH, temperature, cell passage number).

- Batch Variability : Compare multiple synthetic batches for purity and stability (e.g., via LC-MS).

- Standardized Protocols : Adopt validated assays (e.g., BRET for receptor activation) to minimize inter-lab variability .

What are the best practices for handling and storing this compound to ensure stability?

- Storage : Store at –20°C in airtight, light-protected vials with desiccants to prevent hydrolysis.

- Handling : Use inert atmosphere (N2/Ar) during weighing to avoid moisture absorption.

- Stability Monitoring : Perform periodic HPLC analysis to detect degradation (e.g., free amine formation) .

What computational methods aid in predicting reactivity and derivatives of this compound?

- Quantum Chemical Calculations : DFT-based studies (e.g., Gaussian) model reaction pathways for substituent modifications (e.g., replacing Cl with Br).

- Retrosynthesis Tools : AI-driven platforms (e.g., ICReDD’s Template_relevance models) propose feasible routes for novel analogs .

- Molecular Docking : Predict binding modes to biological targets (e.g., kinase ATP-binding pockets) to prioritize derivatives .

How can researchers evaluate cytotoxicity and safety profiles in preclinical models?

- In Vitro Toxicity : MTT assays in primary hepatocytes or cardiomyocytes assess acute toxicity (IC50).

- Genotoxicity Screening : Ames test for mutagenicity and comet assay for DNA damage.

- In Vivo Models : Dose-escalation studies in rodents (OECD guidelines) monitor organ toxicity (e.g., liver/kidney histopathology) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.